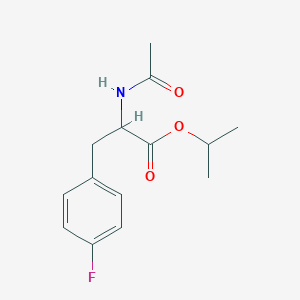
Methylethyl 2-(acetylamino)-3-(4-fluorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylethyl 2-(acetylamino)-3-(4-fluorophenyl)propanoate, also known as MAFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. MAFP is a reversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. In
Aplicaciones Científicas De Investigación
Drug Design and Delivery: Boron-Carriers for Neutron Capture Therapy
Boronic acids and their esters, including Methylethyl 2-(acetylamino)-3-(4-fluorophenyl)propanoate, have garnered attention for drug design and delivery. Specifically, they serve as potential boron-carriers for neutron capture therapy. However, these compounds exhibit marginal stability in water. Hydrolysis of certain phenylboronic pinacol esters occurs, with kinetics influenced by substituents in the aromatic ring. Notably, the pH significantly accelerates the reaction at physiological levels .
Fluorination Strategies in Organic Synthesis
Methylethyl 2-(acetylamino)-3-(4-fluorophenyl)propanoate contains a fluorine atom, making it relevant in the context of fluorination strategies. Researchers have developed efficient protocols for selective electrophilic di- and monofluorinations. These reactions enable the synthesis of fluorinated quinazolin(thi)ones from readily available starting materials, including 2-aminoacetophenones .
Propiedades
IUPAC Name |
propan-2-yl 2-acetamido-3-(4-fluorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-9(2)19-14(18)13(16-10(3)17)8-11-4-6-12(15)7-5-11/h4-7,9,13H,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXAFWWDMGQIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylethyl 2-(acetylamino)-3-(4-fluorophenyl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide](/img/structure/B2438887.png)
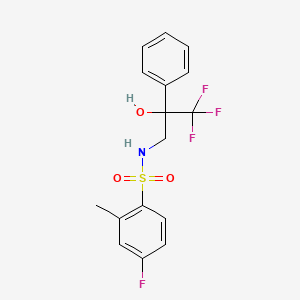
![6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2438889.png)
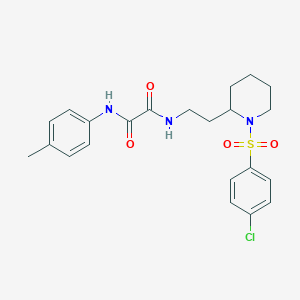
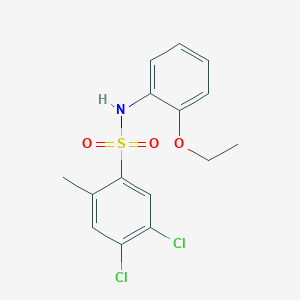
![6-Chloro-3-cyclohexyl-2,4-dihydropyrido[3,2-h][1,3]benzoxazine](/img/structure/B2438893.png)
![3-methyl-4-oxo-N-phenyl-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)
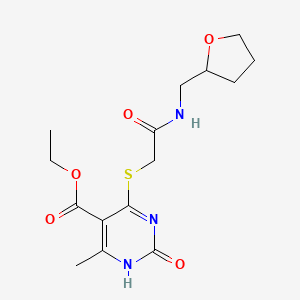
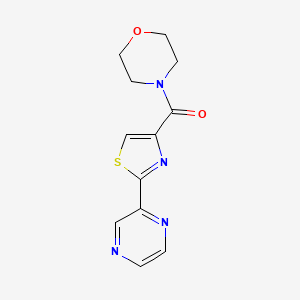
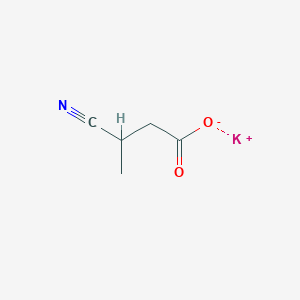
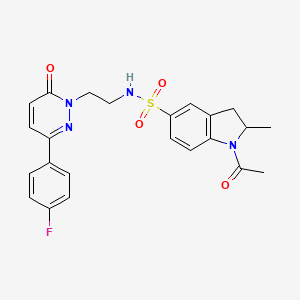
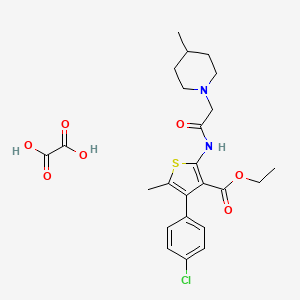
![Rac-2,2,2-trifluoro-N-[(2R,3R)-2-methylpiperidin-3-yl]acetamide](/img/structure/B2438909.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfinyl]ethanol](/img/structure/B2438910.png)